1-(4-Chlorophenyl)-2-(methylsulfonyl)ethanone
Overview
Description
“1-(4-Chlorophenyl)-2-(methylsulfonyl)ethanone” is a chemical compound with the molecular formula C9H9ClO3S . It has an average mass of 232.684 Da and a monoisotopic mass of 231.996094 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a chlorophenyl group, a methylsulfonyl group, and an ethanone group . The exact 3D structure can be computed using specialized software .
Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 232.678 . Other physical and chemical properties such as boiling point, melting point, solubility, and stability would need to be determined experimentally.
Scientific Research Applications
Synthesis and Biological Evaluation
The synthesis of 1-(4-Chlorophenyl)-2-(methylsulfonyl)ethanone derivatives involves a series of chemical reactions starting from acid chloride preparation of various aromatic acetic acids. These derivatives have been synthesized using Friedel–Crafts acylation, followed by conversion of the methylsulfanyl group into methylsulfonyl. The synthesized compounds were then subjected to biological screening for their antibacterial and antifungal properties, showcasing their potential as antimicrobial agents (Sawant, Patil, & Baravkar, 2011).
Theoretical Studies
Theoretical studies on the geometry and vibration of this compound derivatives have been conducted using FT-IR and FT-Raman spectra, combined with density functional theory and molecular orbital calculations. These studies offer insights into the compound's structural properties and its potential applications in materials science and molecular engineering (Song et al., 2008).
Novel Rearrangements
Research has also explored the potassium hydroxide-mediated rearrangement of 2-alkyl-sulfonyl-2-arylsulfonyl-1-phenylethanones to produce 1-aryl-2-(arylsulfonylmethanesulfonyl)ethanones. This novel rearrangement process highlights the compound's utility in organic synthesis and the development of new synthetic methodologies (Bin, Lee, & Kim, 2004).
Docking Studies and Crystal Structure Analysis
Docking studies and crystal structure analysis of tetrazole derivatives containing the this compound moiety have been performed to understand their interaction within biological systems, particularly as COX-2 inhibitors. These studies contribute to the drug discovery process, offering a foundation for designing new therapeutic agents (Al-Hourani et al., 2015).
Safety and Hazards
Properties
IUPAC Name |
1-(4-chlorophenyl)-2-methylsulfonylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3S/c1-14(12,13)6-9(11)7-2-4-8(10)5-3-7/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXWVEFAAYCFRPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC(=O)C1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370950 | |
Record name | 1-(4-Chlorophenyl)-2-(methanesulfonyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24437-48-7 | |
Record name | 1-(4-Chlorophenyl)-2-(methylsulfonyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24437-48-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Chlorophenyl)-2-(methanesulfonyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-Chlorophenyl)-2-(methylsulfonyl)ethanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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